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Compound of Interest

8H-Indeno[1,2-d]thiazol-2-amine
Compound Name:

hydrobromide
CAS No.: 115247-57-9
Cat. No.: B048431

Get Quote

Part 1: Molecular Architecture & Physicochemical
Profile

8H-Indeno[1,2-d]thiazol-2-amine hydrobromide represents a privileged scaffold in medicinal
chemistry, fusing the rigidity of an indane system with the pharmacophoric versatility of a 2-
aminothiazole. This tricyclic core serves as a critical template for developing allosteric
modulators and protease inhibitors.

The hydrobromide salt is the direct synthetic intermediate of the Hantzsch cyclization, offering
enhanced water solubility and crystallinity compared to the free base, making it the preferred
form for initial isolation and storage.

Core Properties Table[1][2]
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Property Specification

8H-Indenol[1,2-d][1,3]thiazol-2-amine
IUPAC Name

hydrobromide
Common Name Indenothiazole amine HBr
Parent CAS 85787-95-7 (Free Base)
Molecular Formula C10HsN2S[1][2] - HBr
Molecular Weight 269.16 g/mol (Salt); 188.25 g/mol (Free Base)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol, Hot Water;
Insoluble in Hexane, Ether
Melting Point >250°C (Decomposes)
Hygroscopicity Moderate (Store in desiccated environment)

Structural Significance

The molecule features a [1,2-d] fusion between an indane ring and a thiazole ring. This planar,
rigid geometry locks the 2-amino group into a specific vector, reducing entropic penalties upon
binding to protein targets (e.g., Adenosine Al receptors or SARS-CoV-2 Mpro). The
hydrobromide counterion stabilizes the basic amine, preventing oxidation and facilitating
purification via crystallization.

Part 2: Synthetic Methodology (Self-Validating
Protocol)

Expertise & Causality: The synthesis utilizes the Hantzsch Thiazole Synthesis, a robust
condensation between an

-haloketone and a thioamide. We employ 2-bromo-1-indanone and thiourea.

« Why Ethanol? It solubilizes the reactants but acts as an anti-solvent for the hydrobromide
product, driving precipitation and ensuring high yield.
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 Why Hydrobromide? The reaction generates HBr as a byproduct. By not adding a base (like
TEA) during the reflux, we intentionally trap the product as the insoluble HBr salt, which is
purer than the crude free base.

Step-by-Step Protocol

o Reagent Preparation:

o Dissolve 2-bromo-1-indanone (1.0 equiv, e.g., 10 mmol, 2.11 g) in absolute ethanol (20
mL).

o Note: Ensure the indanone is free of the unbrominated precursor to avoid purification
issues later.

e Condensation:
o Add Thiourea (1.1 equiv, 11 mmol, 0.84 g) to the stirring solution.
o Heat the mixture to reflux (78°C) for 2 hours.

o Self-Validating Check: The solution will initially be clear/yellow. Within 30 minutes, a heavy
precipitate (the product HBr salt) should begin to form, confirming the cyclization is
proceeding.

* Isolation:
o Cool the reaction mixture to 0°C in an ice bath for 30 minutes to maximize precipitation.
o Filter the solid under vacuum.

 Purification (The Wash):
o Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted thiourea.
o Wash with diethyl ether (2 x 10 mL) to remove non-polar impurities and facilitate drying.
o Result: The resulting solid is 8H-indeno[1,2-d]thiazol-2-amine hydrobromide.

o Free Base Conversion (Optional):
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o If the free amine is required for biological assay, suspend the HBr salt in water and adjust
pH to >10 with 10% NaOH. Extract with Ethyl Acetate.

Synthesis Pathway Visualization[4]
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Caption: The Hantzsch synthesis pathway showing the convergence of precursors into the
insoluble hydrobromide salt.

Part 3: Biological Applications & Mechanism

The 8H-indeno[1,2-d]thiazole scaffold acts as a "molecular anchor," fitting into hydrophobic
pockets of enzymes and receptors.

SARS-CoV-2 3CL Protease (Mpro) Inhibition

Recent studies (MDPI, 2022) have identified derivatives of this scaffold (specifically N-
substituted analogs) as potent inhibitors of the SARS-CoV-2 Main Protease (3CLpro).

e Mechanism: The planar indeno-thiazole core occupies the S1/S2 subsites of the protease,
while the 2-amino group serves as a vector for amide coupling to extend into the S3 pocket.

o Key Derivative: Compound 7a (6-methoxy substituted) showed an IC50 of 1.28 uM against
3CLpro.

Adenosine Al Receptor Allosteric Enhancement

This scaffold is a known Allosteric Enhancer (AE) for the A1 Adenosine Receptor (A1AR).

« Utility: Unlike orthosteric agonists, AEs only potentiate the effect of endogenous adenosine at
the receptor site. This provides a "use-dependent"” therapeutic effect, potentially useful in
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treating ischemia or neuropathic pain with fewer side effects than full agonists.

¢ Structure-Activity Relationship (SAR): The 8H-indeno[1,2-d]thiazole core provides superior
potency compared to the older 2-amino-3-aroylthiophene (PD 81,723) class.

Pharmacological Workflow Visualization
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Caption: Dual pharmacological pathways: Protease inhibition via derivatization and direct
receptor modulation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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